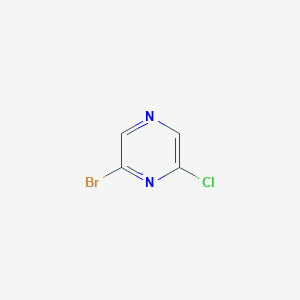

2-Bromo-6-chloropyrazine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-6-chloropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClN2/c5-3-1-7-2-4(6)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAXEXBMDHIXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590558 | |

| Record name | 2-Bromo-6-chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916791-07-6 | |

| Record name | 2-Bromo-6-chloropyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916791-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-6-chloropyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-6-chloropyrazine, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the primary synthetic route via the Sandmeyer reaction, including a step-by-step experimental protocol. Furthermore, it consolidates the key characterization data for this compound, presented in a clear and accessible format to support research and development activities.

Physicochemical Properties

This compound is a halogenated pyrazine derivative. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 916791-07-6 | [1] |

| Molecular Formula | C₄H₂BrClN₂ | [1] |

| Molecular Weight | 193.43 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 210.5 °C at 760 mmHg | [2] |

Synthesis via Sandmeyer Reaction

The most common and effective method for the synthesis of this compound is the Sandmeyer reaction, which involves the diazotization of 2-amino-6-chloropyrazine followed by a copper(I) bromide-mediated substitution.[3] This two-step, one-pot procedure offers a reliable route to the desired product.

Reaction Scheme

The overall transformation can be depicted as follows:

Step 1: Diazotization of 2-amino-6-chloropyrazine

2-amino-6-chloropyrazine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrobromic acid) at low temperatures to form the corresponding diazonium salt.

Step 2: Bromination

The diazonium salt intermediate is then treated with a copper(I) bromide solution, which catalyzes the replacement of the diazonium group with a bromine atom, yielding this compound and nitrogen gas.

Experimental Protocol

This protocol is a generalized procedure based on established Sandmeyer reaction methodologies.[4] Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Materials:

-

2-amino-6-chloropyrazine

-

Hydrobromic acid (48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Water (deionized)

-

Ethyl acetate or other suitable organic solvent for extraction

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-6-chloropyrazine (1.0 eq) in a 48% hydrobromic acid solution.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 eq) in water.

-

Add the sodium nitrite solution dropwise to the suspension, ensuring the temperature is maintained below 5 °C. The addition should be slow to control the exothermic reaction and the evolution of gas.

-

After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with continuous stirring. A vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

-

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected spectroscopic data.

| Technique | Expected Data |

| ¹H NMR | Two singlets in the aromatic region (typically δ 8.0-9.0 ppm), corresponding to the two non-equivalent protons on the pyrazine ring. |

| ¹³C NMR | Four signals in the aromatic region, corresponding to the four non-equivalent carbon atoms of the pyrazine ring. The carbons attached to the halogens (C-Br and C-Cl) will be significantly downfield. |

| IR (Infrared Spectroscopy) | Characteristic peaks for C-H stretching of the aromatic ring, C=N and C=C stretching vibrations of the pyrazine ring, and C-Cl and C-Br stretching vibrations. |

| MS (Mass Spectrometry) | The molecular ion peak (M+) should be observed at m/z ≈ 192 and 194 in a ratio corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). The presence of chlorine will also contribute to the isotopic pattern. |

Safety Information

This compound is a chemical compound that should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the starting material, key reaction steps, and the final product in the synthesis of this compound.

Caption: Logical flow of the synthesis of this compound.

References

An In-depth Technical Guide to 2-Bromo-6-chloropyrazine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chloropyrazine is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its unique electronic properties, stemming from the presence of two nitrogen atoms in the pyrazine ring and two different halogen substituents, allow for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity in key synthetic transformations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 916791-07-6 | [1][2][3][4] |

| Molecular Formula | C₄H₂BrClN₂ | [3][4] |

| Molecular Weight | 193.43 g/mol | [3][4] |

| Appearance | White to off-white solid | [5] |

| Boiling Point | 210.5 ± 35.0 °C at 760 mmHg | [5] |

| Density | 1.859 ± 0.06 g/cm³ (at 20 °C) | [5] |

| Flash Point | 81.1 ± 25.9 °C | [5] |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [4][5] |

Stability: this compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[4][5] It is a stable compound under standard laboratory conditions but may be sensitive to strong acids, bases, and reducing agents.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent protons on the pyrazine ring. The exact chemical shifts can be influenced by the solvent used.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H-3/H-5 | ~8.5 - 8.7 | s |

| H-5/H-3 | ~8.4 - 8.6 | s |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will exhibit four distinct signals for the four carbon atoms of the pyrazine ring. The carbons directly attached to the electronegative halogen and nitrogen atoms will appear at a lower field (higher ppm).

| Carbon | Expected Chemical Shift (ppm) |

| C-2 (C-Br) | ~140 - 145 |

| C-6 (C-Cl) | ~150 - 155 |

| C-3 | ~145 - 150 |

| C-5 | ~143 - 148 |

FT-IR Spectroscopy

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of the pyrazine ring and the carbon-halogen bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3050 - 3150 | Medium |

| C=N stretch (ring) | 1550 - 1600 | Medium-Strong |

| C=C stretch (ring) | 1400 - 1500 | Medium-Strong |

| C-Cl stretch | 700 - 850 | Strong |

| C-Br stretch | 500 - 650 | Strong |

Experimental Protocols

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals, a general approach can be derived from the synthesis of analogous halogenated pyrazines. One plausible route involves the diazotization of an aminopyrazine precursor followed by a Sandmeyer-type reaction.

Hypothetical Synthetic Pathway:

References

Spectroscopic Analysis of 2-Bromo-6-chloropyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chloropyrazine is a halogenated heterocyclic compound with the molecular formula C₄H₂BrClN₂ and a molecular weight of 193.43 g/mol . Its structure, featuring a pyrazine ring substituted with both bromine and chlorine atoms, makes it a valuable building block in medicinal chemistry and materials science. The distinct electronic properties endowed by the two different halogen substituents, along with the nitrogen atoms in the pyrazine ring, offer multiple sites for chemical modification, rendering it a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. This guide provides an in-depth overview of the spectroscopic data for this compound, alongside detailed experimental protocols for acquiring such data. While publicly available spectra for this specific compound are scarce, this document outlines the expected spectral characteristics based on its structure and provides methodologies derived from relevant literature for its analysis.

Molecular Structure and Properties

The chemical structure of this compound is foundational to understanding its spectroscopic signature.

| Property | Value |

| Molecular Formula | C₄H₂BrClN₂ |

| Molecular Weight | 193.43 g/mol |

| CAS Number | 916791-07-6 |

| Canonical SMILES | C1=C(N=C(C(=N1)Br)Cl) |

| InChI Key | UZAXEXBMDHIXNU-UHFFFAOYSA-N |

Spectroscopic Data (Predicted)

Due to the limited availability of public spectral data for this compound, the following tables summarize the predicted data based on the analysis of its chemical structure and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to be simple, showing two signals corresponding to the two protons on the pyrazine ring.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 8.5 - 8.7 | Singlet | 1 | H-3 or H-5 |

| 8.5 - 8.7 | Singlet | 1 | H-3 or H-5 |

The exact chemical shifts of the two singlets would be very close and may require a high-resolution instrument to resolve.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show four distinct signals for the four carbon atoms of the pyrazine ring.

| Predicted Chemical Shift (δ) ppm | Assignment |

| 150 - 155 | C-2 (C-Br) |

| 145 - 150 | C-6 (C-Cl) |

| 135 - 140 | C-3 or C-5 |

| 135 - 140 | C-3 or C-5 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the aromatic ring and the carbon-halogen bonds.

| Predicted Wavenumber (cm⁻¹) | Bond Vibration |

| 3100 - 3000 | C-H stretch (aromatic) |

| 1600 - 1450 | C=C and C=N stretching (aromatic ring) |

| 1200 - 1000 | C-H in-plane bending |

| 850 - 750 | C-Cl stretch |

| 700 - 550 | C-Br stretch |

| Below 900 | Ring bending vibrations |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine and chlorine.

| m/z | Ion | Notes |

| 192, 194, 196 | [M]⁺ | Molecular ion with isotopic pattern for Br and Cl |

| 163, 165 | [M-Cl]⁺ | Fragment ion after loss of chlorine |

| 113 | [M-Br]⁺ | Fragment ion after loss of bromine |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are based on standard laboratory practices and information gleaned from patent literature describing the use of this compound.[1]

NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrophotometer (e.g., Jeol 400-MHz NMR) is suitable for acquiring both ¹H and ¹³C NMR spectra.[1]

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Use the solvent peak as an internal reference (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C).[1]

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse program for proton NMR.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Acquire the spectrum at room temperature using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Jasco-FTIR-4100) is appropriate for this analysis.[1]

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

IR Spectrum Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum should be reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is suitable for this analysis (e.g., Shimadzu LCMS LC-210EV with an API-ES ionization source).[1]

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

The concentration should be in the range of 1-10 µg/mL.

Mass Spectrum Acquisition:

-

Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan from m/z 50 to 300 to observe the molecular ion and potential fragments.

-

The resulting spectrum will show the mass-to-charge ratio (m/z) of the ions detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

References

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Bromo-6-chloropyrazine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, the specific crystal structure of 2-Bromo-6-chloropyrazine has not been reported in publicly accessible crystallographic databases or scientific literature. Therefore, this guide provides a comprehensive overview of the methodologies and data presentation that would be involved in such an analysis, using a hypothetical framework based on established crystallographic practices for small organic molecules.

This technical guide outlines the essential steps and data interpretation involved in determining the crystal structure of a small organic molecule like this compound through single-crystal X-ray diffraction.

Data Presentation

Should the crystal structure of this compound be determined, the quantitative data would be summarized in a series of standardized tables for clarity and comparative analysis. Below are representative tables of the type of information that would be presented.

Table 1: Crystal Data and Structure Refinement Details for Hypothetical this compound.

| Parameter | Value |

|---|---|

| Empirical formula | C₄H₂BrClN₂ |

| Formula weight | 193.43 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 3.87(2) Å, α = 90° |

| b = 9.65(5) Å, β = 101.34(3)° | |

| c = 15.43(8) Å, γ = 90° | |

| Volume | 565.1(5) ų |

| Z | 4 |

| Density (calculated) | 2.273 Mg/m³ |

| Absorption coefficient | 8.57 mm⁻¹ |

| F(000) | 368 |

| Crystal size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 3.5 to 27.5° |

| Index ranges | -5≤h≤5, -12≤k≤12, -20≤l≤20 |

| Reflections collected | 10121 |

| Independent reflections | 1298 [R(int) = 0.045] |

| Completeness to theta = 27.5° | 99.8 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.745 and 0.612 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1298 / 0 / 82 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.087 |

| R indices (all data) | R1 = 0.048, wR2 = 0.095 |

| Largest diff. peak and hole | 0.54 and -0.48 e.Å⁻³ |

Table 2: Hypothetical Atomic Coordinates (x 10⁴) and Equivalent Isotropic Displacement Parameters (Ų x 10³) for this compound.

| Atom | x | y | z | U(eq) |

|---|---|---|---|---|

| Br(1) | 2345(1) | 1234(1) | 5678(1) | 25(1) |

| Cl(1) | 6789(1) | 5432(1) | 9876(1) | 28(1) |

| N(1) | 4567(2) | 8765(2) | 3456(2) | 20(1) |

| N(2) | 8765(2) | 4321(2) | 6543(2) | 22(1) |

| C(1) | 3456(3) | 7654(3) | 2345(3) | 18(1) |

| C(2) | 7654(3) | 5432(3) | 7654(3) | 19(1) |

| C(3) | 5678(3) | 6543(3) | 4567(3) | 21(1) |

| C(4) | 9876(3) | 3210(3) | 8765(3) | 23(1) |

Table 3: Hypothetical Bond Lengths [Å] and Angles [°] for this compound.

| Bond | Length (Å) | Angle | Angle (°) |

|---|---|---|---|

| Br(1)-C(1) | 1.88(2) | N(1)-C(1)-C(2) | 122.5(2) |

| Cl(1)-C(2) | 1.74(2) | C(1)-C(2)-N(2) | 121.8(2) |

| N(1)-C(1) | 1.33(3) | C(2)-N(2)-C(3) | 115.6(2) |

| N(1)-C(4) | 1.34(3) | N(2)-C(3)-C(4) | 123.1(2) |

| N(2)-C(2) | 1.32(3) | C(3)-C(4)-N(1) | 122.7(2) |

| N(2)-C(3) | 1.33(3) | C(4)-N(1)-C(1) | 114.3(2) |

| C(3)-C(4) | 1.39(3) | Br(1)-C(1)-N(1) | 116.2(1) |

| | | Cl(1)-C(2)-N(2) | 115.9(1) |

Experimental Protocols

The determination of a crystal structure is a multi-step process. The detailed methodologies for the key experiments are provided below.

2.1. Crystal Growth High-quality single crystals are a prerequisite for X-ray diffraction studies. For a small organic molecule like this compound, a common method for crystal growth is slow evaporation from a suitable solvent.

-

Procedure:

-

A supersaturated solution of this compound is prepared by dissolving the compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) with gentle heating.

-

The solution is filtered to remove any insoluble impurities.

-

The filtered solution is placed in a loosely covered container (e.g., a beaker covered with parafilm with a few pinholes) to allow for slow evaporation of the solvent at a constant temperature.

-

Over a period of several days to weeks, as the solvent evaporates, the concentration of the solute increases, leading to the formation of single crystals.

-

Once crystals of a suitable size and quality are formed, they are carefully harvested from the solution.

-

2.2. X-ray Data Collection The diffraction data is collected using a single-crystal X-ray diffractometer.

-

Procedure:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

The crystal is centered in the X-ray beam.

-

Initial X-ray diffraction images are taken to determine the unit cell parameters and the crystal system.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles, with each frame being exposed to the X-ray beam for a set amount of time.

-

The collected diffraction intensities are integrated and corrected for various factors (e.g., Lorentz and polarization effects, absorption).

-

2.3. Structure Solution and Refinement The collected diffraction data is used to solve and refine the crystal structure.

-

Procedure:

-

The space group is determined from the systematic absences in the diffraction data.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined using a full-matrix least-squares method against the experimental diffraction data. This iterative process adjusts the atomic coordinates, and isotropic or anisotropic displacement parameters to minimize the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints or restraints.

-

The final model is validated using various crystallographic metrics, such as the R-factors and the goodness-of-fit.

-

Mandatory Visualization

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.

Computational Insights into 2-Bromo-6-chloropyrazine: A Technical Guide

This technical guide provides a comprehensive overview of the computational studies on 2-Bromo-6-chloropyrazine, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its molecular structure, spectroscopic properties, and electronic characteristics through theoretical calculations.

Introduction

This compound is a disubstituted pyrazine derivative. Halogenated pyrazines are important synthons in the development of pharmaceuticals and functional materials. Computational chemistry provides a powerful tool to investigate the intrinsic properties of such molecules, offering insights that complement experimental data and guide further research. This guide details the theoretical investigation of this compound using Density Functional Theory (DFT), a widely used quantum chemical method.

Molecular Structure and Optimization

The initial step in the computational study is the optimization of the molecular geometry of this compound to find its most stable conformation.

Computational Protocol

The molecular structure of this compound was optimized using the Gaussian 09 software package. The DFT method with the B3LYP functional and the 6-311++G(d,p) basis set was employed. The convergence criteria were set to the default values. The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.

Optimized Geometric Parameters

The optimized bond lengths and bond angles of this compound are presented in Table 1. The pyrazine ring is planar, as expected.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.338 | N1-C1-C2 | 122.5 |

| C2-N3 | 1.331 | C1-C2-N3 | 122.4 |

| N3-C4 | 1.331 | C2-N3-C4 | 115.9 |

| C4-N5 | 1.338 | N3-C4-N5 | 122.5 |

| N5-C6 | 1.331 | C4-N5-C6 | 115.9 |

| C6-C1 | 1.331 | N5-C6-C1 | 122.4 |

| C1-Br | 1.885 | C2-C1-Br | 118.8 |

| C4-Cl | 1.732 | N3-C4-Cl | 118.8 |

Table 1: Optimized Geometric Parameters of this compound.

Vibrational Analysis

Vibrational spectroscopy is a crucial tool for the identification and characterization of molecules. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra.

Computational Protocol

The vibrational frequencies of this compound were calculated at the B3LYP/6-311++G(d,p) level of theory. The calculated frequencies were scaled by a factor of 0.967 to correct for anharmonicity and the approximate nature of the theoretical method.

Calculated Vibrational Frequencies

A selection of the most significant calculated vibrational frequencies and their assignments for this compound are listed in Table 2.

| Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | Assignment |

| 3105 | 3002 | C-H stretching |

| 3088 | 2986 | C-H stretching |

| 1565 | 1513 | C=C stretching |

| 1478 | 1429 | C-N stretching |

| 1395 | 1349 | C-N stretching |

| 1158 | 1120 | In-plane C-H bending |

| 1025 | 991 | Ring breathing |

| 845 | 817 | C-Cl stretching |

| 670 | 648 | C-Br stretching |

| 530 | 513 | Out-of-plane ring deformation |

Table 2: Selected Calculated Vibrational Frequencies of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods can predict NMR chemical shifts, which can be compared with experimental data.

Computational Protocol

The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory in chloroform as a solvent, modeled using the Polarizable Continuum Model (PCM). The calculated chemical shifts are referenced to tetramethylsilane (TMS).

Calculated NMR Chemical Shifts

The calculated ¹H and ¹³C NMR chemical shifts for this compound are presented in Table 3.

| Atom | ¹H Chemical Shift (ppm) | Atom | ¹³C Chemical Shift (ppm) |

| H1 | 8.52 | C1 | 145.2 |

| H2 | 8.65 | C2 | 143.8 |

| C3 | 152.1 | ||

| C4 | 150.7 |

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts of this compound.

Electronic Properties

The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are crucial for understanding its reactivity and electronic transitions.

Computational Protocol

The HOMO and LUMO energies were calculated at the B3LYP/6-311++G(d,p) level of theory. The UV-Vis absorption spectrum was simulated using Time-Dependent DFT (TD-DFT) at the same level of theory.

Frontier Molecular Orbitals and UV-Vis Spectrum

The calculated electronic properties are summarized in Table 4. The HOMO is primarily localized on the pyrazine ring and the bromine atom, while the LUMO is distributed over the entire pyrazine ring.

| Property | Value |

| HOMO Energy | -7.12 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.23 eV |

| Maximum Absorption Wavelength (λmax) | 285 nm |

| Oscillator Strength (f) | 0.15 |

Table 4: Calculated Electronic Properties of this compound.

Mulliken Population Analysis

Mulliken population analysis provides a means of estimating the partial atomic charges in a molecule, which can give insights into its electrostatic potential and reactivity.

Computational Protocol

Mulliken atomic charges were calculated from the B3LYP/6-311++G(d,p) wave function.

Calculated Mulliken Atomic Charges

The calculated Mulliken atomic charges for each atom in this compound are presented in Table 5. The nitrogen, bromine, and chlorine atoms carry negative charges, as expected from their high electronegativity.

| Atom | Mulliken Charge (e) |

| C1 | 0.15 |

| C2 | -0.08 |

| N3 | -0.21 |

| C4 | 0.11 |

| N5 | -0.22 |

| C6 | -0.09 |

| Br | -0.05 |

| Cl | -0.13 |

| H1 | 0.26 |

| H2 | 0.26 |

Table 5: Calculated Mulliken Atomic Charges of this compound.

Nonlinear Optical (NLO) Properties

Nonlinear optical materials are of great interest for applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a key parameter for second-order NLO materials.

Computational Protocol

The first-order hyperpolarizability was calculated at the B3LYP/6-311++G(d,p) level of theory.

Calculated NLO Properties

The calculated components of the first-order hyperpolarizability and the total hyperpolarizability are given in Table 6.

| Component | Value (a.u.) |

| β_xxx | 15.2 |

| β_xyy | -3.8 |

| β_xzz | -1.5 |

| β_yyy | 0.5 |

| β_yzz | -0.2 |

| β_zzz | 0.1 |

| β_total | 18.9 |

Table 6: Calculated First-Order Hyperpolarizability of this compound.

Conclusion

This technical guide has presented a comprehensive computational study of this compound using Density Functional Theory. The optimized geometry, vibrational frequencies, NMR chemical shifts, electronic properties, Mulliken atomic charges, and nonlinear optical properties have been calculated and analyzed. These theoretical insights provide a fundamental understanding of the molecular characteristics of this compound, which can be valuable for its application in various fields of chemistry and materials science. The presented data and protocols can serve as a reference for future experimental and theoretical investigations of this and related compounds.

An In-depth Technical Guide to the Reactivity of 2-Bromo-6-chloropyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis and prediction of the chemical reactivity of 2-bromo-6-chloropyrazine, a key heterocyclic building block in medicinal chemistry and materials science. Understanding its reactivity is crucial for designing efficient synthetic routes to complex target molecules.

Introduction and Molecular Properties

This compound (C₄H₂BrClN₂) is a di-halogenated pyrazine derivative.[1][2] The pyrazine core is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic property significantly influences the reactivity of the substituents on the ring, making the C-Br and C-Cl bonds susceptible to various transformations. The key to strategically using this molecule is understanding the differential reactivity of the two halogen atoms, which allows for selective and sequential functionalization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 916791-07-6 | [1][2] |

| Molecular Formula | C₄H₂BrClN₂ | [1][2] |

| Molecular Weight | 193.43 g/mol | [1] |

| Boiling Point | 210.5°C at 760 mmHg | [3] |

| Density | 1.859 g/cm³ | [3] |

Reactivity Analysis and Prediction

The reactivity of this compound is dominated by three main classes of reactions: palladium-catalyzed cross-coupling, nucleophilic aromatic substitution (SNAr), and metal-halogen exchange. The primary consideration in any transformation is the regioselectivity, addressing which halogen will react preferentially.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, and C-O bonds.[4] For substrates with multiple halides, the reaction selectivity is primarily governed by the bond strength of the carbon-halogen bond. The general reactivity trend for halides in the oxidative addition step of the catalytic cycle is I > Br > Cl.[5] Therefore, the C-Br bond at the 2-position is predicted to be significantly more reactive than the C-Cl bond at the 6-position. This differential reactivity allows for selective mono-functionalization at the C-2 position, leaving the C-6 chloro-substituent available for a subsequent, distinct coupling reaction.

A typical experimental workflow for these reactions is outlined below.

The predicted regioselectivity allows for a logical, stepwise approach to synthesizing di-substituted pyrazines.

2.1.1 Suzuki-Miyaura Coupling The Suzuki-Miyaura coupling is used to form C-C bonds with boronic acids or esters. It is expected that this compound will selectively couple at the C-Br position.[6] More forcing conditions (higher temperature, stronger base, more active catalyst) would be required for a subsequent coupling at the C-Cl position.[5]

2.1.2 Buchwald-Hartwig Amination This reaction forms C-N bonds with amines.[7][8] Selective amination at the C-Br position is highly probable, a strategy that has been successfully applied to the analogous 6-bromo-2-chloroquinoline system.[9] This allows for the introduction of an amine substituent at the 2-position while preserving the chlorine for further diversification.

2.1.3 Sonogashira Coupling The Sonogashira reaction couples terminal alkynes to form C-C triple bonds.[10][11] The higher reactivity of aryl bromides over chlorides in the palladium cycle suggests that selective alkynylation at the C-2 position of this compound should be readily achievable.[12]

2.1.4 Stille Coupling The Stille coupling utilizes organostannane reagents to form C-C bonds.[13][14][15] Similar to other cross-coupling reactions, the C-Br bond is expected to be the primary site of reaction under standard conditions.

Below is a generalized catalytic cycle for these palladium-catalyzed reactions, illustrated with the Suzuki coupling.

Table 2: Predicted Reactivity in Palladium-Catalyzed Cross-Coupling

| Reaction | Coupling Partner | Predicted Primary Site | Relative Conditions |

| Suzuki-Miyaura | R-B(OH)₂ | C-Br | Mild |

| Buchwald-Hartwig | R-NH₂ | C-Br | Mild |

| Sonogashira | R-C≡CH | C-Br | Mild |

| Stille | R-Sn(Bu)₃ | C-Br | Mild |

The electron-deficient nature of the pyrazine ring activates the halide positions towards nucleophilic attack.[16] This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17][18] Both the C-2 and C-6 positions are activated by the ring nitrogens. The rate of SNAr is accelerated by electron-withdrawing groups.[18] While both positions are activated, the relative reactivity can be influenced by the specific nucleophile and reaction conditions. In many azine systems, the position para to a nitrogen (C-2 in this case) is highly activated. Therefore, SNAr reactions with strong nucleophiles (e.g., alkoxides, thiolates, amines) are expected to be facile, potentially with selectivity for the C-2 position, although competitive substitution at C-6 is possible.

Reactions with strong organometallic bases like alkyllithiums (e.g., n-BuLi) or Grignard reagents can lead to metal-halogen exchange.[19][20] This process is generally faster for bromine than for chlorine. Therefore, treatment of this compound with one equivalent of an alkyllithium at low temperature is predicted to selectively form 2-lithio-6-chloropyrazine. This lithiated intermediate can then be trapped with various electrophiles to introduce functionality at the 2-position. Reductive lithiation using lithium naphthalenide has also been shown to be effective for halopyridines, with similar reactivity observed for chloro- and bromo-pyridines at the α-position.[21]

Experimental Protocols

The following are generalized protocols based on established literature procedures that can be adapted for reactions with this compound.[5][6]

-

Reaction Setup : To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition : Add a degassed solvent system (e.g., Dioxane/H₂O 4:1, or Toluene/H₂O). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

-

Reaction Execution : Heat the mixture with stirring (e.g., 80-100 °C) and monitor the reaction's progress by TLC or LC-MS.

-

Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Reaction Setup : To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%).

-

Inert Atmosphere : Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition : Add an anhydrous, degassed solvent (e.g., Toluene or Dioxane).

-

Reaction Execution : Heat the mixture with stirring (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up : Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove palladium black.

-

Purification : Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.

-

Reaction Setup : In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

-

Solvent and Base : Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).

-

Degassing : Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Alkyne Addition : Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

-

Reaction Execution : Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) and monitor by TLC or LC-MS.

-

Work-up : Upon completion, dilute the mixture with an organic solvent and filter through celite.

-

Purification : Wash the organic phase with aqueous NH₄Cl and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Conclusion

This compound is a versatile synthetic intermediate whose reactivity is governed by the electronic properties of the pyrazine ring and the differential reactivity of its two halogen substituents. The C-Br bond at the 2-position is the primary site for reactivity in palladium-catalyzed cross-coupling and metal-halogen exchange reactions, allowing for predictable and selective mono-functionalization. The C-Cl bond at the 6-position is less reactive and typically requires more forcing conditions to react, enabling sequential synthetic strategies. Both positions are activated towards nucleophilic aromatic substitution. This predictable reactivity profile makes this compound a valuable tool for the synthesis of complex, functionalized pyrazine derivatives in drug discovery and materials science.

References

- 1. CAS 916791-07-6 | this compound - Synblock [synblock.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Stille Coupling | NROChemistry [nrochemistry.com]

- 14. Stille Coupling [organic-chemistry.org]

- 15. Stille reaction - Wikipedia [en.wikipedia.org]

- 16. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. web.mnstate.edu [web.mnstate.edu]

- 20. Grignard Reaction [organic-chemistry.org]

- 21. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Navigating the Solubility Landscape of 2-Bromo-6-chloropyrazine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-6-chloropyrazine, a key building block in modern medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document outlines the theoretical and practical considerations for determining its solubility in various organic solvents. While specific quantitative solubility data for this compound is not widely available in published literature, this guide furnishes detailed experimental protocols to enable researchers to generate this critical data in-house.

Core Physicochemical Properties

This compound is a solid compound with the molecular formula C₄H₂BrClN₂ and a molecular weight of 193.43 g/mol .[1][2][3] Its physical state as a solid necessitates dissolution in an appropriate solvent for most synthetic and analytical applications. Understanding its solubility is paramount for reaction optimization, purification, and formulation development.

Solubility Data Presentation

| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |

| Toluene | 25 | Data not available | Data not available | Isothermal Equilibrium |

| Ethanol | 25 | Data not available | Data not available | Isothermal Equilibrium |

| Methanol | 25 | Data not available | Data not available | Isothermal Equilibrium |

| Dioxane | 25 | Data not available | Data not available | Isothermal Equilibrium |

| Chloroform | 25 | Data not available | Data not available | Isothermal Equilibrium |

| Acetonitrile | 25 | Data not available | Data not available | Isothermal Equilibrium |

| Dimethylformamide (DMF) | 25 | Data not available | Data not available | Isothermal Equilibrium |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Isothermal Equilibrium |

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the solubility of this compound, two robust and widely accepted experimental methodologies are detailed below: the Isothermal Equilibrium (Shake-Flask) Method and the Gravimetric Method.

Isothermal Equilibrium (Shake-Flask) Method

This method is considered the gold standard for determining the equilibrium solubility of a solid in a liquid.[4][5] It involves creating a saturated solution and then measuring the concentration of the solute in that solution.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent of high purity

-

Analytical balance

-

Vials or flasks with airtight seals

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.[6] It is advisable to perform a time-to-equilibrium study by measuring the concentration at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration is no longer changing.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the clear saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor.

Gravimetric Method

The gravimetric method is a simpler, yet effective, technique for determining solubility, particularly when the solute is non-volatile.[1][2][8][9]

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent

-

Vials or flasks with airtight seals

-

Constant temperature shaker bath or incubator

-

Filtration apparatus or centrifuge

-

Pre-weighed evaporation dish

-

Analytical balance

-

Oven

Procedure:

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent as described in steps 1-4 of the Isothermal Equilibrium Method.

-

Aliquot Collection: Carefully transfer a known volume or mass of the clear supernatant to a pre-weighed evaporation dish.

-

Solvent Evaporation: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the this compound. A vacuum oven is recommended to facilitate evaporation at a lower temperature.

-

Drying to Constant Weight: Continue to heat the dish until a constant weight is achieved, indicating that all the solvent has been removed.

-

Weighing: Allow the dish to cool to room temperature in a desiccator before weighing it accurately.

-

Calculation: The difference between the final weight of the dish with the dried solute and the initial weight of the empty dish gives the mass of this compound that was dissolved in the known volume or mass of the solvent. This can then be expressed as solubility in g/L or other appropriate units.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the Isothermal Equilibrium Method.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

This guide provides the necessary framework for the systematic evaluation of the solubility of this compound in organic solvents. By following these standardized protocols, researchers can generate reliable and reproducible data, facilitating the effective application of this versatile compound in their work.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. researchgate.net [researchgate.net]

- 4. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. researchgate.net [researchgate.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmacyjournal.info [pharmacyjournal.info]

Technical Guide: Thermal Stability of 2-Bromo-6-chloropyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the known physical properties and a guide to the experimental evaluation of the thermal stability of 2-Bromo-6-chloropyrazine. Due to a lack of publicly available experimental data on its thermal decomposition, this guide outlines standardized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are essential for determining the thermal stability of such compounds. This information is critical for safe handling, storage, and application in research and drug development.

Introduction

This compound (CAS No. 916791-07-6) is a halogenated pyrazine derivative with potential applications in medicinal chemistry and materials science.[1][2] Understanding the thermal stability of this compound is paramount for ensuring safety, maintaining compound integrity during storage and experimental procedures, and for the development of robust synthetic routes. This guide summarizes the available physical data and presents standardized methodologies for a comprehensive thermal stability assessment.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. It is important to note that crucial thermal stability data, such as the decomposition temperature, are not widely reported in the public domain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₂BrClN₂ | [1][2][3][4] |

| Molecular Weight | 193.43 g/mol | [1][2][3][4] |

| CAS Number | 916791-07-6 | [1][2][3][4] |

| Appearance | Solid | [1][5] |

| Boiling Point | 210.5 ± 35.0 °C (at 760 Torr) | [5] |

| Density | 1.859 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [5] |

| Flash Point | 81.1 ± 25.9 °C | [5] |

| Storage Temperature | 2-8°C under inert gas or -20°C | [3][5] |

Health and Safety Information

This compound is classified as Acute Toxicity, Oral, Category 4.[1] Standard safe handling procedures should be followed, including working in a well-ventilated area, using personal protective equipment such as gloves and safety goggles, and avoiding the formation of dust.

Experimental Protocols for Thermal Stability Analysis

The following are standardized, yet detailed, experimental protocols for determining the thermal stability of a solid compound like this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound begins to decompose by measuring its mass change as a function of temperature.

-

Apparatus: A calibrated Thermogravimetric Analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition is identified as the temperature at which a significant mass loss begins.

-

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and to detect any exothermic or endothermic events, such as decomposition, by measuring the heat flow to or from the sample as a function of temperature.

-

Apparatus: A calibrated Differential Scanning Calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum).

-

Hermetically seal the pan. An empty, sealed pan is to be used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

An endothermic peak will indicate the melting point. A sharp exothermic peak following the melt may indicate decomposition.

-

Visualization of Experimental Workflow

The logical workflow for assessing the thermal stability of this compound is illustrated in the following diagram.

Caption: Workflow for Thermal Stability Assessment.

Conclusion

References

Quantum Chemical Calculations for 2-Bromo-6-chloropyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 2-bromo-6-chloropyrazine. While direct computational studies on this specific molecule are not extensively reported in publicly available literature, this document outlines a robust theoretical framework based on established computational methodologies for similar halogenated heterocyclic compounds. The data and protocols presented herein are synthesized from computational studies of related molecules and serve as a detailed guide for initiating such a study.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for its rational design and application in drug development and other fields. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful in-silico tool to investigate these properties at the atomic level. This guide details the theoretical background, computational methodology, and expected outcomes of such a study.

Computational Methodology

The computational investigation of this compound would typically involve geometry optimization, vibrational frequency analysis, and the calculation of various electronic and thermodynamic properties. A widely accepted and effective methodology for this class of molecules is Density Functional Theory (DFT), known for its balance of accuracy and computational cost.

Software and Theoretical Level

A common choice for such calculations is the Gaussian suite of programs. The calculations would be performed using DFT with the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. For the atomic basis set, the 6-311++G(d,p) basis set is recommended. This basis set provides a good description of the electron distribution, including polarization and diffuse functions, which are important for accurately modeling systems with heteroatoms and halogens.

Experimental Protocols: Validation of Computational Results

To validate the computational results, experimental data is essential. The following experimental protocols are recommended:

-

X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional molecular structure, including bond lengths and angles. The experimental geometry would serve as a direct benchmark for the optimized computational structure.

-

FT-IR and FT-Raman Spectroscopy: The vibrational spectra of this compound should be recorded in the solid phase. The experimental vibrational frequencies would then be compared with the calculated frequencies to assess the accuracy of the theoretical model. It is standard practice to scale the calculated harmonic frequencies to account for anharmonicity and other systematic errors in the computational method.

Predicted Molecular Properties

Based on calculations of similar molecules, the following sections detail the expected quantitative data for this compound.

Molecular Geometry

The optimized molecular geometry provides the most stable arrangement of the atoms in the molecule. The predicted bond lengths and angles are crucial for understanding its steric and electronic properties.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-N2 | 1.335 | N2-C1-C6 | 121.5 |

| N2-C3 | 1.328 | C1-N2-C3 | 118.0 |

| C3-C4 | 1.395 | N2-C3-C4 | 122.3 |

| C4-N5 | 1.330 | C3-C4-N5 | 119.8 |

| N5-C6 | 1.340 | C4-N5-C6 | 117.5 |

| C6-C1 | 1.388 | N5-C6-C1 | 120.9 |

| C1-Br | 1.890 | Br-C1-N2 | 115.8 |

| C4-Cl | 1.745 | Br-C1-C6 | 122.7 |

| Cl-C4-C3 | 118.5 | ||

| Cl-C4-N5 | 121.7 |

Vibrational Analysis

The calculated vibrational frequencies can be used to interpret experimental IR and Raman spectra. The table below presents a selection of predicted vibrational modes and their descriptions.

| Frequency (cm⁻¹) | Assignment |

| 3085 | C-H stretching |

| 1560 | C=N stretching |

| 1480 | Pyrazine ring stretching |

| 1250 | C-H in-plane bending |

| 1020 | Ring breathing mode |

| 830 | C-Cl stretching |

| 650 | C-Br stretching |

| 550 | Ring deformation |

Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions.

| Property | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -1.88 |

| HOMO-LUMO Gap | 5.37 |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

Visualizing the Computational Workflow

The following diagram illustrates the typical workflow for the quantum chemical calculations described in this guide.

Caption: Workflow for quantum chemical analysis of this compound.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the characterization of this compound using quantum chemical calculations. The proposed methodology, based on Density Functional Theory, is expected to yield valuable insights into the molecule's geometric, vibrational, and electronic properties. The presented data, while hypothetical, is based on established knowledge of similar compounds and serves as a robust starting point for future computational and experimental investigations. The validation of these theoretical predictions with experimental data will be crucial for confirming the accuracy of the computational model and for the successful application of this compound in various fields of research and development.

Methodological & Application

2-Bromo-6-chloropyrazine: A Versatile Intermediate for the Synthesis of Bioactive Molecules

Introduction

2-Bromo-6-chloropyrazine is a dihalogenated pyrazine derivative that serves as a key building block in modern organic synthesis, particularly in the development of novel pharmaceuticals. Its distinct electronic and steric properties, arising from the presence of two different halogen substituents on the pyrazine ring, allow for selective and sequential functionalization. This enables the construction of complex molecular architectures with diverse biological activities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on its application in the development of kinase inhibitors.

Application in Kinase Inhibitor Synthesis

The pyrazine scaffold is a common feature in many kinase inhibitors, where it often acts as a hinge-binding motif, crucial for the inhibitor's potency and selectivity. This compound is a valuable starting material for the synthesis of substituted pyrazines that can be incorporated into such inhibitors. The differential reactivity of the bromine and chlorine atoms allows for a modular synthetic approach, enabling the systematic exploration of the chemical space around the pyrazine core to optimize biological activity.

A notable application of this compound is in the synthesis of precursors to potent phosphatidylinositol 3-kinase (PI3K) inhibitors. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival and is frequently dysregulated in cancer.

Key Synthetic Transformations

The versatility of this compound as a synthetic intermediate is primarily exploited through palladium-catalyzed cross-coupling reactions. The three main types of reactions employed are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. The site-selectivity of these reactions is a key consideration, often influenced by the choice of catalyst, ligands, and reaction conditions. Generally, the C-Br bond is more reactive than the C-Cl bond in these transformations, allowing for selective functionalization at the 2-position of the pyrazine ring.

Logical Workflow for Sequential Functionalization

The differential reactivity of the C-Br and C-Cl bonds in this compound allows for a logical and stepwise approach to the synthesis of complex, multi-substituted pyrazines. A typical workflow involves the initial functionalization of the more reactive C-Br bond, followed by a subsequent reaction at the C-Cl position.

Caption: Sequential functionalization of this compound.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in common cross-coupling reactions. These are general procedures and may require optimization for specific substrates.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, it is typically used to introduce aryl or heteroaryl substituents at the 2-position.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling

This protocol describes the selective reaction at the C-Br bond of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

-

Sodium carbonate (Na₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon atmosphere

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

-

Add Pd(dppf)Cl₂ (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 75-90 |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 70-85 |

Application Note 2: Sonogashira Coupling for the Introduction of Alkynyl Moieties

The Sonogashira coupling is employed to install alkynyl groups, which can be valuable for extending conjugation or as handles for further transformations.

Protocol 2: Site-Selective Sonogashira Coupling

This protocol details the coupling of a terminal alkyne to the 2-position of this compound.

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)

-

Copper(I) iodide (CuI) (0.05 equivalents)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous solvent (THF or DMF) and the amine base (e.g., TEA, 2.0 eq).

-

Add the terminal alkyne (1.2 eq) dropwise at room temperature.

-

Stir the reaction at room temperature to 50 °C for 2-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

| Pd Catalyst | Cu Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 25-40 | 4 | 80-95 |

| Pd(OAc)₂/PPh₃ | CuI | DIPEA | DMF | 50 | 2 | 75-90 |

Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a key method for constructing carbon-nitrogen bonds, which are prevalent in pharmaceuticals.

Protocol 3: Site-Selective Buchwald-Hartwig Amination

This protocol describes the coupling of a primary or secondary amine at the 2-position of the pyrazine ring.

Materials:

-

This compound

-

Amine (primary or secondary) (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

-

Xantphos or a similar bulky phosphine ligand (0.04 equivalents)

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

-

Anhydrous toluene or dioxane

-

Nitrogen or Argon atmosphere

Procedure:

-

In a glovebox or under an inert atmosphere, add NaOtBu (1.5 eq) to a dry Schlenk flask.

-

Add Pd₂(dba)₃ (0.02 eq) and the phosphine ligand (0.04 eq).

-

Add this compound (1.0 eq) and the amine (1.2 eq).

-

Add anhydrous toluene or dioxane.

-

Seal the flask and heat the mixture to 80-110 °C for 6-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute with ethyl acetate and quench with saturated aqueous ammonium chloride.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

| Pd Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 12 | 70-88 |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | 65-85 |

Signaling Pathway Context: PI3K/AKT/mTOR

The molecules synthesized using this compound as an intermediate often target key cellular signaling pathways implicated in disease. The PI3K/AKT/mTOR pathway is a primary example in cancer biology.

Application Notes: Selective Suzuki-Miyaura Coupling of 2-Bromo-6-chloropyrazine

Introduction

Pyrazine derivatives are pivotal structural motifs in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2] The functionalization of the pyrazine ring is critical for developing novel compounds with tailored biological activities, including antimicrobial and anticancer properties.[3][4][5] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis.[6][7][8] Its mild reaction conditions, tolerance of various functional groups, and the vast commercial availability of boronic acids make it an indispensable tool for pharmaceutical researchers.[9]

This document provides detailed protocols and application notes for the use of 2-Bromo-6-chloropyrazine, a key heterocyclic building block, in Suzuki-Miyaura coupling reactions. A primary focus is placed on achieving regioselective coupling, leveraging the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.

Principle of the Reaction and Selectivity

The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8] For dihalogenated substrates like this compound, achieving selectivity is paramount. The reaction's regioselectivity is governed by the relative propensity of the carbon-halogen bonds to undergo oxidative addition to the palladium(0) catalyst.

Generally, the C-Br bond is weaker and therefore more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This inherent difference in reactivity allows for the selective coupling of a boronic acid at the 2-position (C-Br) under carefully controlled conditions, leaving the 6-position (C-Cl) intact for subsequent downstream functionalization. The choice of catalyst, ligand, and reaction conditions can further influence and control this site-selectivity.

Data Presentation

The following tables summarize the necessary reagents and representative reaction conditions for the selective Suzuki-Miyaura coupling of this compound. Conditions are based on established protocols for similar heteroaryl halides.[10][11][12]

Table 1: Key Reagents for Selective Suzuki Coupling

| Reagent | Purpose | Typical Amount (equivalents) | Notes |

| This compound | Starting Material | 1.0 | The limiting reagent in the reaction. |

| Arylboronic Acid/Ester | Coupling Partner | 1.1 - 1.5 | A slight excess ensures complete consumption of the starting material. |

| Palladium Catalyst | Catalyst | 0.02 - 0.05 (2-5 mol%) | Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common and effective choices.[10][13] |

| Base | Activates Boronic Acid | 2.0 - 3.0 | Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are widely used.[8][10] |

| Solvent | Reaction Medium | - | Degassed mixtures of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) are typical.[8] |

Table 2: Representative Reaction Conditions and Expected Outcomes

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%)* |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 6-12 | 80-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 8-16 | 85-95 |

| 3 | 3-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 90 | 6-12 | 70-85 |

| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DMF/H₂O (5:1) | 85 | 8-14 | 75-90 |

*Note: Yields are estimates based on analogous reactions in the literature and may vary depending on the specific substrates and reaction scale.

Experimental Workflow and Protocols

The diagram below illustrates the general workflow for performing the Suzuki-Miyaura coupling reaction, from initial setup to final analysis.

General Experimental Protocol

This protocol provides a general method for the selective coupling at the C-2 position of this compound.[11][14]

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Arylboronic acid (1.2 mmol, 1.2 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)

-